molecular formula C16H7F3I2O5S B6321860 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one CAS No. 1119391-70-6

6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one

Cat. No. B6321860
CAS RN: 1119391-70-6
M. Wt: 622.1 g/mol
InChI Key: JXMGFYAPIBCSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one (DICSO) is an organic compound with a molecular weight of 511.25 g/mol and a chemical formula of C14H7F3I2O4S. It is a colorless solid that is soluble in water, methanol, and acetonitrile. DICSO has a variety of uses in scientific research, including as a reagent in organic synthesis, as a fluorescent probe, and as a potential therapeutic agent.

Scientific Research Applications

6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a fluorescent probe, and as a potential therapeutic agent. As a reagent, it has been used in the synthesis of heterocyclic compounds, such as pyrimidines and quinolines. As a fluorescent probe, it has been used to detect the presence of certain enzymes and to study the binding of small molecules to proteins. As a potential therapeutic agent, it has been studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one is not yet fully understood. It is believed to act by binding to certain enzymes, such as cyclooxygenase-2 (COX-2), and inhibiting their activity. This inhibition of enzyme activity is thought to be responsible for its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory and anti-cancer properties in animal models. It has also been shown to reduce the levels of certain inflammatory markers, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to inhibit the growth of certain cancer cells, such as melanoma, prostate, and breast cancer cells.

Advantages and Limitations for Lab Experiments

The use of 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. In addition, it is stable and has a low toxicity. However, there are some limitations to its use. It is not as soluble in water as some other reagents, and its reactivity can vary depending on the reaction conditions.

Future Directions

Future research on 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In particular, further studies should be conducted to determine its efficacy in treating various types of cancer and inflammatory diseases. Additionally, further studies should be conducted to explore its potential use as a fluorescent probe for studying the binding of small molecules to proteins. Finally, further research should be conducted to develop more efficient and cost-effective synthesis methods for producing 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one.

Synthesis Methods

6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one can be synthesized from commercially available starting materials. The synthesis involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 2,4-dichloro-6-iodo-3-nitrophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent, such as dimethylformamide. The reaction takes place at room temperature, and the product is isolated and purified by column chromatography.

properties

IUPAC Name

6,8-diiodo-3-[4-(trifluoromethoxy)phenyl]sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F3I2O5S/c17-16(18,19)26-10-1-3-11(4-2-10)27(23,24)13-6-8-5-9(20)7-12(21)14(8)25-15(13)22/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMGFYAPIBCSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F3I2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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